molecular formula C5H9NO3S B2908365 1-Formyl-N-methylcyclopropane-1-sulfonamide CAS No. 2137794-37-5

1-Formyl-N-methylcyclopropane-1-sulfonamide

Cat. No.: B2908365
CAS No.: 2137794-37-5
M. Wt: 163.19
InChI Key: IJBAFTXSNXXFCV-UHFFFAOYSA-N
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Description

1-Formyl-N-methylcyclopropane-1-sulfonamide is an organic compound with the molecular formula C5H9NO3S and a molecular weight of 163.19 g/mol . This compound is characterized by the presence of a cyclopropane ring, a formyl group, and a sulfonamide group, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

The synthesis of 1-Formyl-N-methylcyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with sulfonamide reagents under specific conditions. One common method includes the reaction of N-methylcyclopropane-1-sulfonamide with formylating agents such as formic acid or formic anhydride . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the formation of the desired product.

Chemical Reactions Analysis

1-Formyl-N-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions.

Scientific Research Applications

1-Formyl-N-methylcyclopropane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Formyl-N-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and sulfonamide moiety play crucial roles in these interactions, potentially inhibiting or activating certain biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

1-Formyl-N-methylcyclopropane-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in its simpler analogs.

Properties

IUPAC Name

1-formyl-N-methylcyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-6-10(8,9)5(4-7)2-3-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBAFTXSNXXFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1(CC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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